Dihydromethysticin

Description

Properties

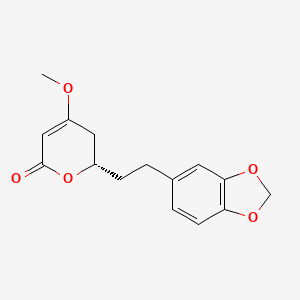

IUPAC Name |

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314143 | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-91-1 | |

| Record name | (+)-Dihydromethysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromethysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydromethysticin's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromethysticin (DHM), a key kavalactone derived from the kava plant (Piper methysticum), exerts its primary pharmacological effects, including anxiolytic and sedative properties, through the modulation of the central nervous system. A significant body of evidence points to the γ-aminobutyric acid type A (GABA-A) receptor as a principal molecular target for DHM. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GABA-A receptors, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and drug development in this area.

Core Mechanism of Action: Positive Allosteric Modulation

This compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] Unlike orthosteric agonists that bind directly to the GABA binding site, DHM is understood to bind to a distinct, allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel gating upon GABA binding.[3] The ultimate effect is an potentiation of the GABAergic signal, leading to an increased influx of chloride ions into the neuron.[4] This hyperpolarization of the neuronal membrane potential results in an inhibitory effect on neurotransmission, underpinning the anxiolytic and sedative effects of DHM. It is important to note that DHM, like other kavalactones, does not appear to interact with the benzodiazepine binding site on the GABA-A receptor.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of this compound and the related kavalactone, kavain, with GABA-A receptors. Direct quantitative electrophysiological data for this compound is limited in the current literature; therefore, data for kavain is included for comparative purposes, reflecting the activity of a structurally similar and abundant kavalactone.

| Compound | Receptor/Ligand | Assay Type | Value | Notes |

| (+)-Dihydromethysticin | GABA-A / [3H]Bicuculline Methochloride | Radioligand Binding | 22% enhancement | Maximal enhancement observed at a concentration of 10 µM.[5] |

| (+)-Methysticin | GABA-A / [3H]Bicuculline Methochloride | Radioligand Binding | 18-28% enhancement | Maximal enhancement observed at a concentration of 0.1 µM.[5] |

| (+)-Kavain | GABA-A / [3H]Bicuculline Methochloride | Radioligand Binding | 18-28% enhancement | Maximal enhancement observed at a concentration of 0.1 µM.[5] |

| Kavain | α1β2γ2L GABA-A Receptor | Two-Electrode Voltage Clamp | ~250% potentiation | Potentiation of GABA EC3-induced current by 300 µM kavain.[1][6] |

| Kavain | α1M236Wβ2γ2L GABA-A Receptor | Two-Electrode Voltage Clamp | ~220% potentiation | Potentiation of GABA EC3-induced current by 300 µM kavain.[1][6] |

| Kavain | α4β2δ GABA-A Receptor | Two-Electrode Voltage Clamp | Greater enhancement than α1β2γ2L | Suggests some degree of subunit selectivity for kavain.[1][6] |

Key Experimental Protocols

Radioligand Binding Assay for this compound

This protocol is adapted from established methods for assessing the modulation of ligand binding to the GABA-A receptor.

Objective: To determine the effect of this compound on the binding of a radiolabeled ligand (e.g., [3H]Bicuculline Methochloride or [3H]Muscimol) to GABA-A receptors in brain membrane preparations.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]Bicuculline Methochloride or [3H]Muscimol

-

This compound stock solution (in a suitable solvent like DMSO)

-

Non-specific binding determinator (e.g., 10 µM GABA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step twice.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation (e.g., 100 µg of protein), radioligand (e.g., 5 nM [3H]Muscimol), and either vehicle, a range of concentrations of this compound, or the non-specific binding determinator.

-

Incubate the mixture at 4°C for 45 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage enhancement of specific binding in the presence of this compound compared to the vehicle control.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for characterizing the functional effects of compounds on ligand-gated ion channels expressed in a heterologous system.

Objective: To measure the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subunits.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2L)

-

Collagenase solution

-

Barth's solution

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

GABA stock solution

-

This compound stock solution

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes using collagenase treatment.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

-

Establish a stable baseline current.

-

Apply a low concentration of GABA (e.g., EC3-EC10) to elicit a control current.

-

After washout and return to baseline, co-apply the same concentration of GABA with a desired concentration of this compound and record the potentiated current.

-

Perform a full dose-response curve for GABA in the presence and absence of this compound to determine changes in EC50 and maximal efficacy.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA current by this compound.

-

Construct and analyze dose-response curves to determine the EC50 for GABA potentiation by DHM.

-

Visualizations

Signaling Pathway of DHM-Mediated GABA-A Receptor Potentiation

References

- 1. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kava - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

The Anxiolytic Potential of Dihydromethysticin: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromethysticin (DHM), one of the six major kavalactones derived from the kava plant (Piper methysticum), has garnered significant interest for its potential therapeutic applications, particularly for its anxiolytic, analgesic, and anticonvulsant properties.[1] As the pharmaceutical industry continues to explore natural compounds for novel drug discovery, a comprehensive understanding of the preclinical data surrounding DHM is crucial. This technical guide synthesizes the available preclinical evidence on the anxiolytic properties of DHM, providing detailed insights into its mechanism of action, data from relevant behavioral models, and its pharmacokinetic profile.

Core Mechanisms of Anxiolytic Action

This compound is understood to exert its anxiolytic effects through the modulation of several key neurotransmitter systems in the central nervous system. Its primary mechanisms of action include positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, as well as modulation of NMDA receptors and voltage-dependent calcium channels.[1]

GABAA Receptor Modulation

DHM has been identified as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[1] This modulation enhances the effect of GABA, leading to a decrease in neuronal excitability and contributing to the compound's anxiolytic effects. Preclinical evidence suggests that (+)-dihydromethysticin enhances the binding of the GABAA receptor antagonist [3H]bicuculline, indicating a modulatory effect on the receptor complex.[2]

Table 1: In Vitro GABAA Receptor Modulation by this compound

| Compound | Assay | Concentration | Effect |

| (+)-Dihydromethysticin | [3H]bicuculline methochloride binding | 0.1 µM | 18% to 28% enhancement of specific binding[2] |

NMDA Receptor and Voltage-Gated Calcium Channel Modulation

In addition to its effects on the GABAergic system, DHM has been reported to modulate NMDA receptors and voltage-dependent calcium channels, both of which play critical roles in regulating neuronal excitability and anxiety-related behaviors.[1] The precise nature and quantitative aspects of this modulation are still under investigation, but it is believed that these actions contribute to the overall anxiolytic and neuroprotective profile of DHM.

Preclinical Behavioral Models of Anxiety

The anxiolytic potential of a compound is typically evaluated in a battery of preclinical behavioral models that assess different aspects of anxiety-like behavior in rodents. While specific quantitative data for this compound in these models is not extensively available in the public domain, this section outlines the standard experimental protocols for key assays used to test anxiolytics.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

Experimental Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm for rats) and two closed arms (e.g., 50 x 10 x 40 cm for rats), elevated (e.g., 50 cm) above the floor.

-

Animals: Typically, adult male rats or mice are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

The test compound (this compound) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a large, illuminated, aversive compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol: Light-Dark Box Test

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.

-

Animals: Typically, adult male mice are used.

-

Procedure:

-

Animals are habituated to the testing room.

-

The test compound (this compound) or vehicle is administered prior to testing.

-

Each mouse is placed in the center of the lit compartment, facing away from the opening.

-

Behavior is recorded for a 5-10 minute session.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between compartments.

-

Latency to first enter the dark compartment.

-

Total locomotor activity.

-

Vogel Conflict Test

The Vogel Conflict Test is a model of anxiety that involves a conflict between the motivation to drink (after water deprivation) and the aversion to a mild electric shock received upon drinking. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict-induced anxiety.

Experimental Protocol: Vogel Conflict Test

-

Apparatus: An operant chamber with a drinking spout connected to a shock generator.

-

Animals: Typically, adult male rats are used.

-

Procedure:

-

Animals are water-deprived for 24-48 hours.

-

On the test day, the test compound (this compound) or vehicle is administered.

-

Animals are placed in the chamber, and after a certain number of licks from the spout (e.g., every 20th lick), a mild electric shock is delivered.

-

The session typically lasts for a fixed duration (e.g., 3-5 minutes).

-

-

Parameters Measured:

-

Number of punished licks.

-

Total number of licks (punished and unpunished).

-

Water consumption.

-

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed mechanisms of anxiolytic action of this compound.

References

Dihydromethysticin's Anticancer Activity in Lung Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anticancer activity of Dihydromethysticin (DHM) with a specific focus on its effects on lung cancer cell lines. While much of the existing research has centered on the in vivo chemopreventive properties of DHM in animal models of lung tumorigenesis, this document synthesizes the available in vitro data and extrapolates potential mechanisms of action based on studies in other cancer types. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research in this promising area.

Introduction to this compound (DHM)

This compound is a kavalactone found in the kava plant (Piper methysticum). Traditionally consumed as a ceremonial and social beverage in the Pacific Islands, kava has been investigated for its anxiolytic and sedative properties. More recently, scientific interest has shifted towards the anticancer potential of its constituent kavalactones, with DHM emerging as a particularly promising compound.[1][2] Extensive preclinical studies have demonstrated DHM's remarkable efficacy in preventing tobacco carcinogen-induced lung tumorigenesis in A/J mice, primarily through the reduction of DNA damage and the inhibition of lung adenoma formation.[1][2] This strong in vivo evidence provides a compelling rationale for investigating the direct cytotoxic and cytostatic effects of DHM on human lung cancer cell lines.

Quantitative Data on DHM's Efficacy

The following table summarizes the available quantitative data on the bioactivity of this compound in lung cancer cell lines. It is important to note that there is a significant gap in the published literature regarding the cytotoxic and anti-proliferative effects of DHM across a broad panel of lung cancer cell lines.

| Cell Line | Assay Type | Endpoint | Value | Citation |

| A549 | NF-κB Reporter Assay | IC50 | 20 µg/mL | [3] |

Note: This IC50 value is for the inhibition of TNF-alpha-induced NF-kappaB expression and not a direct measure of cell viability.

Hypothesized Mechanisms of Action in Lung Cancer

Based on studies of DHM in other cancer cell lines, such as colorectal, leukemia, and osteosarcoma, as well as research on structurally similar compounds in lung cancer models, several key cellular processes and signaling pathways are likely targets of DHM's anticancer activity.

Induction of Apoptosis

DHM has been shown to induce apoptosis in various cancer cell types.[4][5] In osteosarcoma cells, DHM treatment leads to a dose-dependent increase in the percentage of apoptotic cells.[5] It is hypothesized that DHM similarly triggers programmed cell death in lung cancer cells.

Cell Cycle Arrest

Cell cycle dysregulation is a hallmark of cancer. DHM has been observed to cause cell cycle arrest in leukemia and colorectal cancer cells.[4][6] Specifically, in leukemia HL-60 cells, DHM induces a G2/M phase arrest.[6] In osteosarcoma cells, an increase in the G0/G1 cell population is observed following DHM treatment.[5] It is plausible that DHM exerts its anti-proliferative effects in lung cancer cells by halting cell cycle progression at one or more of these checkpoints.

Modulation of Key Signaling Pathways

Several critical signaling pathways frequently dysregulated in cancer are potential targets of DHM.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth. In colorectal cancer cells, DHM has been shown to inhibit this pathway.[4] Given the frequent activation of the PI3K/Akt pathway in lung cancer, its inhibition by DHM represents a likely mechanism of action.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a significant proportion of non-small cell lung cancers (NSCLC) and is associated with poor prognosis. While direct evidence for DHM is lacking, related compounds like Dihydroartemisinin have been shown to suppress STAT3 signaling in NSCLC cells.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that governs cell proliferation, differentiation, and survival. Its role in lung cancer is well-established, and it is a plausible target for DHM, although direct evidence is not yet available.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anticancer activity of this compound in lung cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of DHM.

-

Cell Seeding: Plate lung cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

DHM Treatment: Prepare a stock solution of DHM in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µg/mL). Remove the old medium from the wells and add 100 µL of the DHM-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DHM concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Seed lung cancer cells in 6-well plates and treat with DHM at various concentrations (e.g., IC50/2, IC50, 2xIC50) for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of DHM on cell cycle distribution.

-

Cell Treatment: Treat lung cancer cells with DHM as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for examining the effect of DHM on the expression and phosphorylation of proteins in key signaling pathways.

-

Protein Extraction: Treat lung cancer cells with DHM for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizing a Hypothesized Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate a potential signaling pathway affected by DHM and a typical experimental workflow for its investigation.

References

- 1. In vivo structure-activity relationship of this compound in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound kavalactone induces apoptosis in osteosarcoma cells through modulation of PI3K/Akt pathway, disruption of mitochondrial membrane potential and inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on Dihydromethysticin and CYP1A1 Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the kavalactone Dihydromethysticin (DHM) and its inductive effect on the cytochrome P450 enzyme CYP1A1. The information presented herein is curated from key scientific studies to support further research and drug development efforts.

Executive Summary

This compound, a major kavalactone found in the kava plant (Piper methysticum), has been identified as a significant inducer of CYP1A1 expression. This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. In vitro studies have demonstrated a concentration-dependent increase in CYP1A1 mRNA, protein, and enzymatic activity upon exposure to this compound. While direct binding affinity (Kd) and specific EC50/Emax values for this induction have not been explicitly reported in the reviewed literature, the existing data strongly support a robust and mechanistically defined interaction. Understanding this relationship is crucial for evaluating the potential for drug-herb interactions and the broader pharmacological and toxicological profile of this compound.

Data Presentation: Quantitative Analysis of CYP1A1 Induction by this compound

The following tables summarize the quantitative data on the induction of CYP1A1 by this compound as reported in foundational studies. The primary data is derived from research utilizing the mouse hepatoma cell line Hepa1c1c7.

Table 1: Induction of CYP1A1 mRNA Expression by Kavalactones [1]

| Kavalactone | Concentration (µM) | Mean Fold Induction (± SD) |

| 7,8-Dihydromethysticin | 25 | 23 ± 2.1 |

| Methysticin | 25 | 29 ± 3.5 |

| Yangonin | 25 | 13.8 ± 1.2 |

| Kawain | 25 | 13 ± 1.5 |

| 5,6-Dehydrokawain | 25 | 9.9 ± 0.9 |

| 7,8-Dihydrokawain | 25 | 6.5 ± 0.6 |

| DMSO Control | - | 1 |

Table 2: Concentration-Dependent Induction of CYP1A1 mRNA by 7,8-Dihydromethysticin [1]

| Concentration (µM) | Mean Fold Induction (± SD) |

| 0.39 | 1.8 ± 0.2 |

| 0.78 | 2.5 ± 0.3 |

| 1.56 | 4.1 ± 0.5 |

| 3.13 | 7.9 ± 0.8 |

| 6.25 | 12.5 ± 1.3 |

| 12.5 | 18.2 ± 1.9 |

| 25 | 23 ± 2.1 |

Table 3: Induction of CYP1A1 Protein Expression by Kavalactones [1]

| Kavalactone | Concentration (µM) | Induction Status |

| 7,8-Dihydromethysticin | 25 | Induced |

| Methysticin | 25 | Induced |

| Other Kavalactones | 25 | Not Induced |

Table 4: Concentration-Dependent Induction of CYP1A1 Protein by 7,8-Dihydromethysticin [1]

| Concentration (µM) | Maximum Fold Induction |

| 0.78 | No Induction |

| 25 | 7.9 |

Table 5: Induction of CYP1A1 Enzymatic Activity (EROD Assay) by Kavalactones [1]

| Kavalactone | Concentration (µM) | Induction Status |

| 7,8-Dihydromethysticin | 25 | Increased Activity |

| Methysticin | 25 | Increased Activity |

Signaling Pathway and Experimental Workflows

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for CYP1A1 Induction

The induction of CYP1A1 by this compound is dependent on the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2][3] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as this compound, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating their transcription.[1]

Experimental Workflow for Assessing CYP1A1 Induction

The following diagram illustrates a typical experimental workflow for determining the induction of CYP1A1 by a test compound like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound and CYP1A1 induction.

Cell Culture and Treatment

-

Cell Line: Mouse hepatoma Hepa1c1c7 cells are commonly used. An AHR-deficient cell line (e.g., CRL-2710) can be used as a negative control to confirm AHR-dependent mechanisms.[4]

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's modified Eagle's medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in the culture medium to achieve the desired final concentrations. Cells are exposed to the treatment for a specified period, typically 24 hours, before harvesting for analysis.[1]

Quantitative Real-Time PCR (RT-qPCR) for CYP1A1 mRNA Expression

-

RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR: The cDNA is then used as a template for qPCR with primers and probes specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the comparative Ct (ΔΔCt) method, and the results are expressed as fold induction relative to the vehicle control.[1]

Western Blotting for CYP1A1 Protein Expression

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CYP1A1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody against a loading control protein (e.g., β-actin) is also used.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the expression of CYP1A1 is normalized to the loading control.

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Enzymatic Activity

-

Microsome Isolation: Microsomal fractions are prepared from the treated and control cells by differential centrifugation.

-

EROD Assay: The EROD assay is performed in a reaction mixture containing the microsomal fraction, a buffer, NADPH, and the substrate 7-ethoxyresorufin. The O-deethylation of 7-ethoxyresorufin by CYP1A1 produces the fluorescent product resorufin.

-

Fluorescence Measurement: The rate of resorufin formation is measured over time using a fluorescence plate reader.

-

Data Analysis: The CYP1A1 enzymatic activity is calculated based on the rate of resorufin production and normalized to the total protein concentration in the microsomal fraction. The results are expressed as fold induction relative to the vehicle control.[1]

Conclusion

The foundational research robustly demonstrates that this compound is a potent inducer of CYP1A1 via the AHR signaling pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for scientists and researchers in the field of drug metabolism and toxicology. Further investigation to determine the precise EC50, Emax, and AHR binding affinity (Kd) of this compound would provide a more complete quantitative understanding of its interaction with the CYP1A1 enzyme system and its potential for clinically relevant drug-herb interactions.

References

Initial Investigations into the Anticonvulsant Properties of Dihydromethysticin: A Technical Guide

Abstract

Dihydromethysticin (DHM), one of the six major kavalactones isolated from the kava plant (Piper methysticum), has been identified as a significant contributor to the plant's psychoactive effects, including its anxiolytic, analgesic, and anticonvulsant properties.[1][2] Initial investigations have pinpointed DHM as a multi-target agent with considerable potential for development as an anti-seizure therapeutic. This technical guide provides an in-depth summary of the foundational research into DHM's anticonvulsant activities, detailing its proposed mechanisms of action, summarizing available quantitative data, outlining key experimental protocols for its evaluation, and presenting its molecular interactions and experimental workflows through standardized diagrams. The primary mechanisms underlying its anticonvulsant effects involve the positive allosteric modulation of GABA-A receptors and the inhibition of voltage-gated sodium and calcium channels, which collectively act to reduce neuronal hyperexcitability.[1][3][4]

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients remain resistant to current antiepileptic drugs (AEDs), necessitating the discovery of novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new chemical entities for drug development. This compound (DHM), a key active constituent of kava, has emerged as a promising candidate due to its demonstrated neuro-modulatory effects. Early research dating back to the 1960s identified kavalactones as possessing sedative and anticonvulsant effects in animal models[1][4]. Modern studies confirm that DHM is among the kavalactones responsible for the anticonvulsant activity of kava extracts.[3][5] This document synthesizes the core findings from initial in vivo and in vitro investigations to serve as a comprehensive resource for professionals in the field.

Proposed Mechanisms of Anticonvulsant Action

This compound exerts its anticonvulsant effects through a multi-targeted approach, primarily by enhancing inhibitory neurotransmission and reducing neuronal excitability via direct ion channel modulation.

-

Positive Allosteric Modulation of GABA-A Receptors: DHM acts as a positive allosteric modulator of GABA-A receptors.[1] By binding to a site distinct from the GABA binding site, it enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition raises the seizure threshold.

-

Inhibition of Voltage-Gated Sodium Channels (VGSCs): DHM has been shown to inhibit voltage-gated sodium channels.[3] These channels are critical for the initiation and propagation of action potentials. By blocking these channels, DHM can reduce the sustained, high-frequency neuronal firing that characterizes seizure activity.

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): The compound also modulates voltage-dependent calcium channels.[1] Inhibition of these channels can decrease neurotransmitter release from presynaptic terminals, thereby dampening overall network excitability.

-

Interaction with NMDA Receptors: Some evidence suggests that DHM may also modulate NMDA receptors, which could contribute to its neuroprotective and anticonvulsant profile.[1][2][6]

The synergistic action on these multiple targets likely underlies the observed anticonvulsant efficacy of DHM.

Quantitative Data Summary

| Parameter | Model/Assay | Test Substance | Result | Reference |

| Neuro-modulatory Activity | Field Potential Inhibition | Pure this compound | Reversible reduction in fp frequency at 10-40 µmol/L | [2][6] |

| Anticonvulsant Activity | PTZ-Induced Seizures (Zebrafish) | Aqueous Kava Extract (containing DHM) | Significant reduction in seizure score at 50 mg/L | [3][5] |

| Anticonvulsant Activity | PTZ-Induced Seizures (Zebrafish) | Aqueous Kava Extract (containing DHM) | Significant increase in seizure onset time at 50 mg/L | [3] |

| Enzyme Inhibition | CYP2C9 / CYP2C19 Inhibition | Pure this compound | Kᵢ values ranging from 5 to 10 µM | [7] |

Table 1: Summary of Quantitative Data for this compound and Related Kava Extracts.

Experimental Protocols

The following sections detail representative protocols for the in vivo and in vitro evaluation of DHM's anticonvulsant properties, synthesized from standard methodologies in the field.

In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is widely used to identify compounds that can raise the seizure threshold and is predictive of efficacy against generalized absence and myoclonic seizures.

Objective: To determine the ability of DHM to protect against seizures induced by the GABA-A receptor antagonist, Pentylenetetrazole.

Materials:

-

Male Swiss albino mice (20-25 g) or adult zebrafish (Danio rerio)

-

This compound (DHM)

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Standard AED (e.g., Diazepam) as positive control

-

Administration tools (e.g., intraperitoneal (i.p.) syringes)

-

Observation chambers and video recording equipment

Procedure:

-

Animal Acclimation: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to experimentation.

-

Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle Control, Positive Control (Diazepam), and DHM treatment groups (multiple doses).

-

DHM Administration: Administer DHM or vehicle intraperitoneally. Allow for a pre-treatment period (typically 30-60 minutes) for the compound to achieve effective concentrations in the CNS.

-

PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice).[8][9]

-

Observation: Immediately place each animal in an individual observation chamber and record its behavior for 30 minutes.

-

Scoring: Key parameters to be measured include:

In Vitro Model: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of DHM's effects on specific ion channels (e.g., VGSCs, GABA-A receptors) in isolated neurons or heterologous expression systems.

Objective: To characterize the modulatory effects of DHM on voltage-gated sodium currents.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or a cell line expressing the target ion channel (e.g., HEK293 cells with Nav1.2).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Intracellular (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

-

This compound (DHM) stock solution and perfusion system.

-

Positive control (e.g., Tetrodotoxin for VGSCs).

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for recording.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish Whole-Cell Configuration: Under microscopic guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal". Apply a brief, stronger suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where the target channels are largely in a closed state (e.g., -90 mV for VGSCs).

-

Recording Protocol: Apply a series of voltage steps to elicit channel opening and record the resulting ionic currents. A typical protocol for VGSCs involves a depolarizing step (e.g., to 0 mV) to activate the channels, followed by a return to the holding potential.

-

Baseline Measurement: Record stable baseline currents in the extracellular solution before drug application.

-

DHM Application: Perfuse the cell with the extracellular solution containing DHM at the desired concentration.

-

Effect Measurement: Repeat the voltage-clamp protocol during DHM application to measure changes in current amplitude, activation/inactivation kinetics, and voltage-dependence.

-

Washout: Perfuse the cell with the drug-free extracellular solution to test for the reversibility of the effect.

Conclusion and Future Directions

Initial investigations strongly support the anticonvulsant potential of this compound. Its multi-target mechanism of action, involving the enhancement of GABAergic inhibition and the suppression of neuronal firing via ion channel blockade, presents a compelling profile for an antiepileptic drug. However, the existing body of research, particularly regarding quantitative in vivo efficacy of the pure compound, is limited.

Future research should focus on:

-

Systematic In Vivo Screening: Evaluating pure DHM in standardized rodent models of epilepsy, such as the maximal electroshock (MES) and both acute and chronic PTZ-induced seizure models, to determine precise ED₅₀ and protective index values.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DHM to optimize dosing regimens and assess its brain penetrance.

-

Receptor Subtype Selectivity: Investigating the effects of DHM on different subtypes of GABA-A receptors and voltage-gated ion channels to better understand its efficacy and potential side-effect profile.

-

Safety and Toxicology: Conducting comprehensive safety studies to address any potential toxicities, particularly in light of the hepatotoxicity concerns associated with some kava products.

A thorough execution of these studies will be critical in validating the therapeutic potential of this compound and advancing its development as a novel treatment for epilepsy.

References

- 1. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of synaptosomal veratridine-induced sodium influx by antidepressants and neuroleptics used in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Anti-Convulsive Properties of Aqueous Kava Extract on Zebrafish Using the PTZ-Induced Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Antagonistic action of natural 5,6-hydrogenated Kava pyrones against strychnine poisoning and experimental local tetanus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]

- 9. Frontiers | Anticonvulsant effect of glycitin in pentylenetetrazol induced male Wistar rat model by targeting oxidative stress and Nrf2/HO-1 signaling [frontiersin.org]

Unveiling Dihydromethysticin: A Technical Guide to its Discovery and Isolation from Piper methysticum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromethysticin is a prominent kavalactone found in the roots of the kava plant (Piper methysticum), a crop of significant cultural and medicinal importance in the Pacific Islands. As one of the six major kavalactones, this compound contributes to the anxiolytic, analgesic, and anticonvulsant properties associated with kava consumption.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its extraction, purification, and characterization.

Discovery and Chemical Profile

This compound is a key psychoactive component of kava.[2] Its chemical structure and presence among other kavalactones like methysticin, kavain, and yangonin have been elucidated through various spectroscopic and chromatographic techniques.[3][4] The relative abundance of this compound can vary between different kava cultivars, influencing the overall pharmacological profile of the plant extract.[5]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | (2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one[1] |

| Molecular Formula | C₁₅H₁₆O₅[6] |

| Molar Mass | 276.28 g/mol [1] |

| CAS Number | 19902-91-1[6] |

| Solubility | Soluble in Chloroform and Methanol[6] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Piper methysticum root involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.[3][7][8]

Extraction of Crude Kavalactones

This initial step aims to extract the lipophilic kavalactones from the dried plant material.

Materials:

-

Dried and powdered Piper methysticum root

-

Acetone

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Mix 1 kg of ground kava-kava root with 5 times the amount by weight of acetone and homogenize.[8]

-

Transfer the mixture to an extraction flask and perform reflux extraction for 1 hour at a water bath temperature of 60°C.[8]

-

After cooling, filter the extract solution through a folded filter.[8]

-

Concentrate the filtrate to dryness using a rotary evaporator at a water bath temperature of 60°C to obtain an oily extract. The filtration residue can be pressed and re-extracted to maximize yield.[8]

Fractionation of the Crude Extract

The crude extract contains a mixture of kavalactones, flavokavains, and other compounds.[8] Liquid-liquid partitioning is employed to separate these based on their polarity.

Materials:

-

Crude kava extract

-

Ethyl acetate (EtOAc)

-

Hexane

-

Distilled water

-

Separatory funnel

Protocol:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with hexane and then ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with kavalactones, including this compound.[3][7]

-

Evaporate the ethyl acetate to yield a kavalactone-rich extract.

Chromatographic Purification of this compound

Column chromatography is a crucial step for isolating individual kavalactones from the enriched extract.[3][7]

Materials:

-

Silica gel for column chromatography

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Protocol:

-

Prepare a silica gel column packed with a slurry of silica gel in hexane.

-

Dissolve the kavalactone-rich extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.[3][7]

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates, developing them in a suitable solvent system (e.g., hexane:ethyl acetate), and visualizing the spots under a UV lamp.

-

Fractions containing compounds with similar retention factors are pooled. One study reported isolating a fraction (C6) containing this compound (54.77%), methysticin (8.90%), 7,8-dihydrokavain (20.44%), and dihydro-5,6-dehydrokavain (12.78%) using this method.[3]

-

Further purification of the this compound-containing fractions may be required, potentially using preparative High-Performance Liquid Chromatography (HPLC) or other high-resolution chromatographic techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) to achieve high purity.[9]

Quantitative Data

The yield and purity of isolated this compound can vary depending on the starting material and the methods used. The following table summarizes representative data from the literature.

| Stage | Product | Yield/Concentration | Purity | Reference |

| Extraction | Oily extract from acetone extraction | 27.68 g from 1 kg of root | 66% total kavalactones | [8] |

| Column Chromatography | Fraction C6 | Not specified for the entire fraction | 54.77% this compound | [3] |

Analytical Characterization

Once isolated, the identity and purity of this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods for the quantitative analysis of kavalactones.[2][10] this compound can be separated from other kavalactones and quantified using a UV detector.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides molecular weight information, aiding in the structural confirmation of this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the isolated compound.[3][7]

Visualizing the Workflow and Biological Interactions

Isolation and Purification Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Piper methysticum.

Caption: A flowchart detailing the process of isolating pure this compound.

Biological Signaling Pathway: CYP450 Enzyme Induction

This compound has been shown to be a potent inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP3A.[1][11] This interaction is significant for understanding potential drug-herb interactions.

Caption: this compound's role in the induction of CYP1A1 and CYP3A enzymes.

Conclusion

The isolation of this compound from Piper methysticum is a well-documented process that relies on classical natural product chemistry techniques. While various chromatographic methods have been successfully employed for its purification, the development of more efficient and scalable methods remains an area of interest for drug development professionals. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers aiming to isolate and study this pharmacologically significant kavalactone. A thorough understanding of its extraction and purification is fundamental for further investigation into its therapeutic potential and for ensuring the quality and safety of kava-derived products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray high performance liquid chromatography-mass spectrometry in phytochemical analysis of kava (Piper methysticum) extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring the Chemical and Cytotoxic Variability of Commercially Available Kava (Piper methysticum G. Forster) | PLOS One [journals.plos.org]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydromethysticin as a Voltage-Gated Sodium Channel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromethysticin (DHM), a prominent kavalactone derived from the kava plant (Piper methysticum), is recognized for its anxiolytic, analgesic, and anticonvulsant properties. A growing body of evidence suggests that the pharmacological effects of kavalactones are, in part, mediated by their interaction with voltage-gated ion channels. While direct quantitative data on the inhibitory effects of this compound on voltage-gated sodium (Nav) channels is limited in publicly available literature, studies on related kavalactones, such as methysticin and kavain, provide a strong framework for understanding its potential mechanism of action. This technical guide synthesizes the current understanding of how kavalactones modulate Nav channels, details relevant experimental protocols, and provides a basis for future research into the specific effects of this compound.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is one of the six major psychoactive compounds, known as kavalactones, found in the kava plant.[1] These compounds are responsible for the plant's traditional use in ceremonial beverages for their calming and euphoric effects. The molecular targets of kavalactones are diverse and include voltage-gated sodium and calcium channels, as well as GABAA receptors.[1]

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. They exist in three main conformational states: resting, open (activated), and inactivated. The modulation of these channels presents a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, including epilepsy, neuropathic pain, and cardiac arrhythmias.

Kavalactones as Voltage-Gated Sodium Channel Inhibitors

Quantitative Data on Related Kavalactones

The study by Magura et al. (1997) demonstrated that both methysticin and kavain exert a rapid and reversible inhibition of the peak amplitude of Na+ currents in rat CA1 hippocampal neurons in a concentration-dependent manner (1-400 µM).[2] The research indicated that methysticin was approximately four to five times more potent than kavain in blocking the peak Na+ current.[3]

| Compound | Concentration Range | Key Effects on Voltage-Gated Sodium Channels | Reference |

| (+)-Methysticin | 1-400 µM | - Inhibition of peak Na+ current amplitude- Shift of the steady-state inactivation curve to more negative potentials- Acceleration of the time-course of inactivation- Slowing of the recovery from inactivation | Magura et al., 1997[2] |

| (+/-)-Kavain | 1-400 µM | - Inhibition of peak Na+ current amplitude- Shift of the steady-state inactivation curve to more negative potentials- Acceleration of the time-course of inactivation- Slowing of the recovery from inactivation | Magura et al., 1997[2] |

Proposed Mechanism of Action

The voltage-dependent nature of the block by methysticin and kavain suggests an interaction with both the resting closed and inactivated states of the Na+ channel.[2] By shifting the holding membrane potential to more positive values, the blocking effect was enhanced, indicating a higher affinity for the inactivated state.[2] This mechanism is characteristic of many local anesthetics and anticonvulsant drugs. The acceleration of the inactivation time-course and the slowing of recovery from inactivation further support the stabilization of the inactivated state by these kavalactones.[2]

Experimental Protocols

The following is a detailed methodology for a whole-cell patch-clamp experiment, adapted from the study by Magura et al. (1997) and general electrophysiological practices, suitable for investigating the effects of this compound on voltage-gated sodium channels.

Cell Preparation

-

Cell Type: Acutely dissociated rat CA1 hippocampal neurons are a suitable native system. Alternatively, HEK293 or CHO cells stably expressing a specific human Nav channel subtype (e.g., Nav1.7) can be used for isoform-specific studies.

-

Dissociation (for native neurons): Hippocampal tissue is enzymatically treated (e.g., with pronase and thermolysin) and mechanically dissociated to obtain individual neurons.

-

Cell Culture (for cell lines): Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp technique.

-

Amplifier and Digitizer: A suitable patch-clamp amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A) are used to record and digitize the ionic currents.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate Na+ currents, K+ and Ca2+ channel blockers (e.g., CsCl, TEA, CdCl2) are added.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Data Acquisition: Currents are typically filtered at 2-5 kHz and sampled at 10-20 kHz.

Voltage Protocols

-

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, depolarizing steps are applied in 10 mV increments to determine the voltage at which the peak inward Na+ current occurs.

-

Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -120 mV to -10 mV are applied, followed by a test pulse to 0 mV to measure the fraction of available channels.

-

Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the extent of recovery.

-

Use-Dependence: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channels.

Data Analysis

-

IC50 Determination: The concentration-response curve for the inhibition of the peak Na+ current is fitted with the Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

Gating Parameter Analysis: The voltage-dependence of activation and inactivation is fitted with the Boltzmann equation to determine the half-maximal voltage (V1/2) and the slope factor (k).

-

Kinetic Analysis: Time constants for inactivation and recovery from inactivation are determined by fitting the current decay and recovery curves with exponential functions.

Future Directions and Conclusion

The existing research on kavalactones strongly suggests that this compound is a likely modulator of voltage-gated sodium channels. Its known analgesic and anticonvulsant effects further support this hypothesis. However, to fully understand its therapeutic potential and to guide drug development efforts, further research is imperative.

Specifically, future studies should focus on:

-

Determining the IC50 values of this compound on a panel of human Nav channel subtypes to assess its potency and selectivity.

-

Elucidating the precise binding site of this compound on the Nav channel alpha subunit through mutagenesis and structural biology studies.

-

Evaluating the in vivo efficacy of this compound in animal models of neuropathic pain and epilepsy, and correlating these effects with its Nav channel inhibitory activity.

References

An In-depth Technical Guide on the Analgesic Effects of Dihydromethysticin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydromethysticin (DHM), a major kavalactone derived from the kava plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities, including its potential as an analgesic agent.[1][2] Traditionally used in Pacific Island cultures for its relaxing and anesthetic properties, modern research is now elucidating the complex molecular mechanisms that underpin its pain-relieving effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of DHM's analgesic properties, focusing on its multi-target mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel non-opioid analgesics.

Introduction

This compound is one of the six major kavalactones responsible for the psychoactive effects of kava.[1][4] It is known to possess anxiolytic, anticonvulsant, and analgesic properties.[1] Unlike traditional analgesics that often target a single pathway, DHM exhibits a multimodal mechanism of action, engaging several key components of the central and peripheral nervous systems involved in nociceptive signaling. This multi-target engagement suggests a potential for broader efficacy and a more favorable side-effect profile compared to conventional pain therapies. This document will explore these mechanisms in detail, presenting the scientific evidence and methodologies used to characterize the analgesic effects of DHM.

Mechanisms of Analgesic Action

The analgesic effects of this compound are not attributed to a single molecular target but rather to its synergistic interaction with multiple signaling pathways that regulate neuronal excitability and pain transmission.

Positive Allosteric Modulation of GABA-A Receptors

A primary mechanism contributing to DHM's effects is its action as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][4] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[5][6] DHM enhances the effect of GABA, thereby potentiating inhibitory neurotransmission in pain-processing regions of the brain and spinal cord.[7] This action is similar to that of benzodiazepines, though kavalactones are thought to bind to a different site on the receptor complex.[2] This enhanced inhibition effectively dampens the transmission of nociceptive signals.

Figure 1: DHM's positive allosteric modulation of the GABA-A receptor enhances Cl- influx.

Blockade of Voltage-Gated Ion Channels

DHM contributes to analgesia by inhibiting voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1]

-

Voltage-Gated Sodium Channels (VGSCs): These channels are critical for the initiation and propagation of action potentials along nociceptive nerve fibers.[8][9] By blocking VGSCs, DHM reduces the excitability of sensory neurons, thereby decreasing the transmission of pain signals from the periphery to the central nervous system.[10] This mechanism is shared by several local anesthetics and anticonvulsant drugs that also have analgesic properties.[11]

-

Voltage-Gated Calcium Channels (VGCCs): Inhibition of VGCCs, particularly at presynaptic terminals in the dorsal horn of the spinal cord, reduces the release of excitatory neurotransmitters like glutamate and substance P.[1] This pre-synaptic inhibition further dampens the pain signaling cascade.

Figure 2: DHM blocks voltage-gated sodium channels, inhibiting action potential propagation.

Other Potential Mechanisms

While less definitively characterized for DHM specifically, other mechanisms associated with kavalactones may contribute to its overall analgesic profile:

-

NMDA Receptor Modulation: DHM has been noted to modulate N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central sensitization and chronic pain states.[1]

-

Monoamine Oxidase B (MAO-B) Inhibition: DHM is a reversible inhibitor of MAO-B, an enzyme that degrades neurotransmitters like dopamine.[1] While the direct link to analgesia is less clear, modulation of monoaminergic systems can influence descending pain-modulatory pathways.

-

Cyclooxygenase (COX) Inhibition: While some kavalactones have shown inhibitory activity against COX enzymes, which are key in inflammatory pain, the specific potency of DHM in this regard requires further investigation.[10][12]

-

Cannabinoid Receptor (CB1) Interaction: The kavalactone yangonin has been shown to bind to the CB1 receptor.[13] Although direct evidence for DHM is lacking, potential interactions with the endocannabinoid system, a key regulator of pain, cannot be ruled out.

Experimental Evidence and Data

The antinociceptive properties of this compound have been demonstrated in preclinical animal models of pain.

Quantitative Data from Preclinical Studies

The primary quantitative evidence for DHM's analgesic effect comes from the tail-flick test in mice, a standard model for assessing centrally-acting analgesics.

| Compound | Dose (mg/kg) | Animal Model | Assay | Observed Effect | Reference |

| This compound | 275 | Mouse | Tail-Flick | Increased latency to tail withdrawal | [14] |

| This compound | 10 | Mouse | MCA occlusion | Decreased ischemic infarct size | [14] |

Table 1: Summary of Quantitative Analgesic and Neuroprotective Data for this compound.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies are crucial. The following protocol describes a typical tail-flick assay used to evaluate the analgesic efficacy of DHM.

Tail-Flick Assay for Antinociceptive Action

Objective: To measure the centrally mediated analgesic effect of a test compound by quantifying the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

-

Male Swiss mice (20-25g)

-

This compound (DHM)

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Tail-flick analgesia meter (e.g., Ugo Basile)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week and to the experimental apparatus for 30 minutes before testing.

-

Baseline Latency: Each mouse is gently restrained, and the distal third of its tail is placed on the radiant heat source of the analgesia meter. The time taken for the mouse to flick its tail away from the heat is automatically recorded. This is the baseline latency. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

-

Compound Administration: Mice are randomly assigned to a control group (vehicle) or a treatment group (DHM). The compound is administered via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 275 mg/kg).

-

Post-Treatment Latency Measurement: At specific time points after administration (e.g., 15, 30, 60, and 90 minutes), the tail-flick latency is measured again for each mouse.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the latencies between the DHM-treated group and the vehicle-treated control group.

Figure 3: Experimental workflow for the mouse tail-flick assay to assess analgesia.

Conclusion and Future Directions

This compound presents a compelling profile as a potential analgesic agent, distinguished by its multi-target mechanism of action that includes positive allosteric modulation of GABA-A receptors and blockade of key voltage-gated ion channels.[1] This polypharmacology may offer advantages in treating complex pain states that are often refractory to single-target agents.

Future research should focus on:

-

Dose-Response Studies: Establishing a clear dose-response relationship and calculating the ED50 for DHM in various pain models.

-

Chronic Pain Models: Evaluating the efficacy of DHM in models of neuropathic and inflammatory pain to determine its potential for treating chronic conditions.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DHM to optimize dosing regimens.

-

Mechanism Elucidation: Further dissecting the contribution of secondary targets (e.g., NMDA, COX, CB1 receptors) to its overall analgesic effect.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the therapeutic window and potential for adverse effects, particularly concerning hepatotoxicity associated with some kava products.

The development of DHM and related kavalactones could pave the way for a new class of non-opioid analgesics, addressing a critical unmet need in pain management.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What Is Kava? Uses, Benefits, Side Effects, and More - GoodRx [goodrx.com]

- 4. Kava - Wikipedia [en.wikipedia.org]

- 5. bethanycdykesmd.com [bethanycdykesmd.com]

- 6. Current status of GABA receptor subtypes in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA(A) receptor modulation: potential to deliver novel pain medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Dehydrocrenatidine Inhibits Voltage-Gated Sodium Channels and Ameliorates Mechanic Allodia in a Rat Model of Neuropathic Pain [mdpi.com]

- 10. researchgate.net [researchgate.net]